

# Elubrixin Tosylate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Elubrixin Tosylate

Cat. No.: B1260577

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## Abstract

**Elubrixin tosylate**, also known as SB-656933, is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). As a key regulator of neutrophil recruitment and activation, CXCR2 is a significant target in a variety of inflammatory diseases. This document provides a comprehensive technical overview of **Elubrixin tosylate**, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

## Chemical Structure and Properties

**Elubrixin tosylate** is the tosylate salt form of Elubrixin, which enhances its water solubility and stability.<sup>[1]</sup> The chemical identity and physicochemical properties of **Elubrixin tosylate** are summarized below.

## Chemical Identifiers

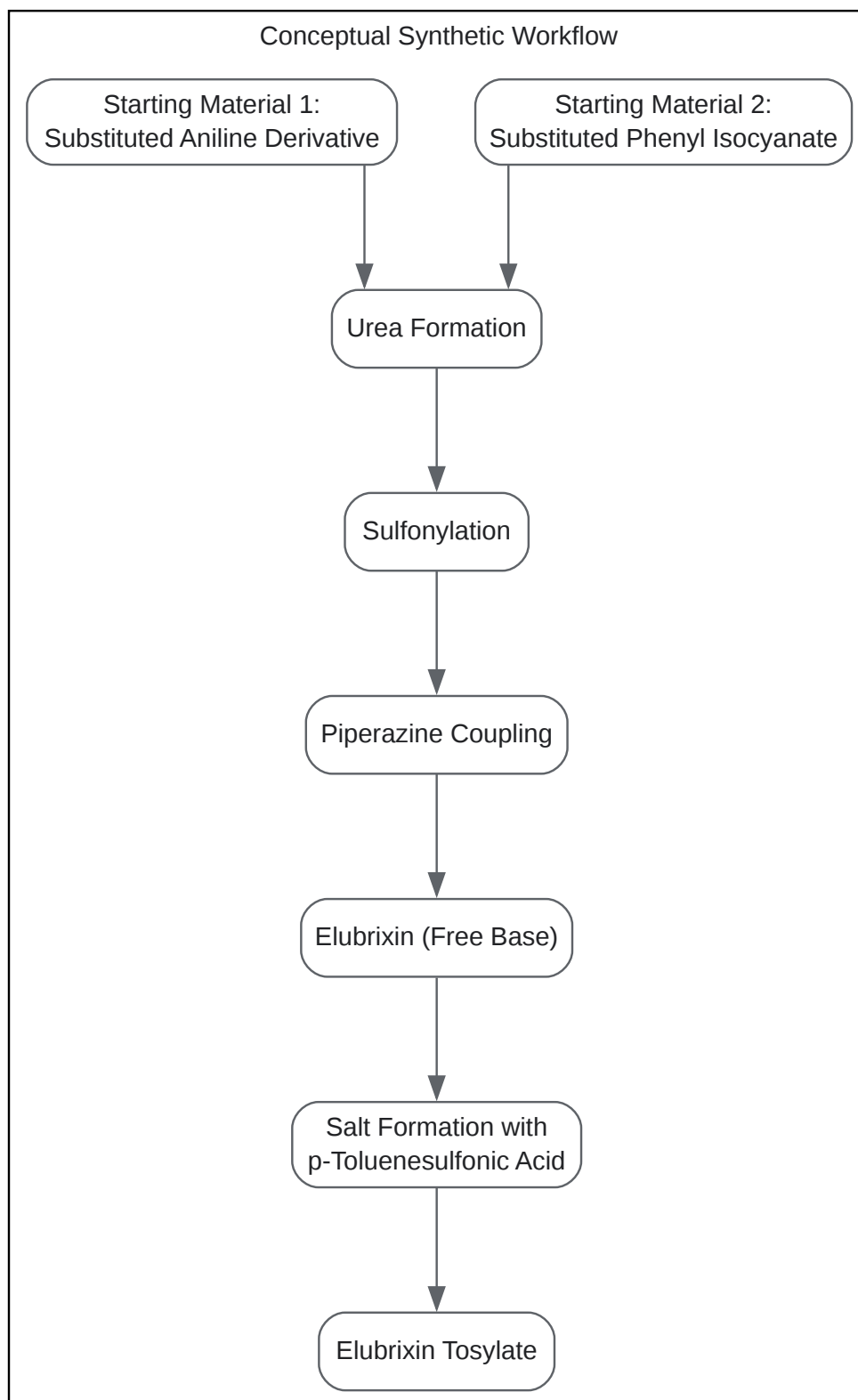
Identifier	Value
IUPAC Name	1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid[2]
CAS Number	960495-43-6[2]
Molecular Formula	C24H25Cl2FN4O7S2[2][3]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl</chem>
InChI Key	CJAUWWGOABMMJX-UHFFFAOYSA-N

## Physicochemical Properties

Property	Value
Molecular Weight	635.52 g/mol
ALOGP	3.08
Hydrogen Bond Acceptors	5
Hydrogen Bond Donors	4
Rotatable Bonds	4
Polar Surface Area	110.77 Å²
Stereochemistry	Achiral

## Synthesis

The synthesis of Elubrixin and its subsequent formation into the tosylate salt is a multi-step process. While specific details are proprietary, the general synthetic approach can be outlined as follows, based on related patent literature.



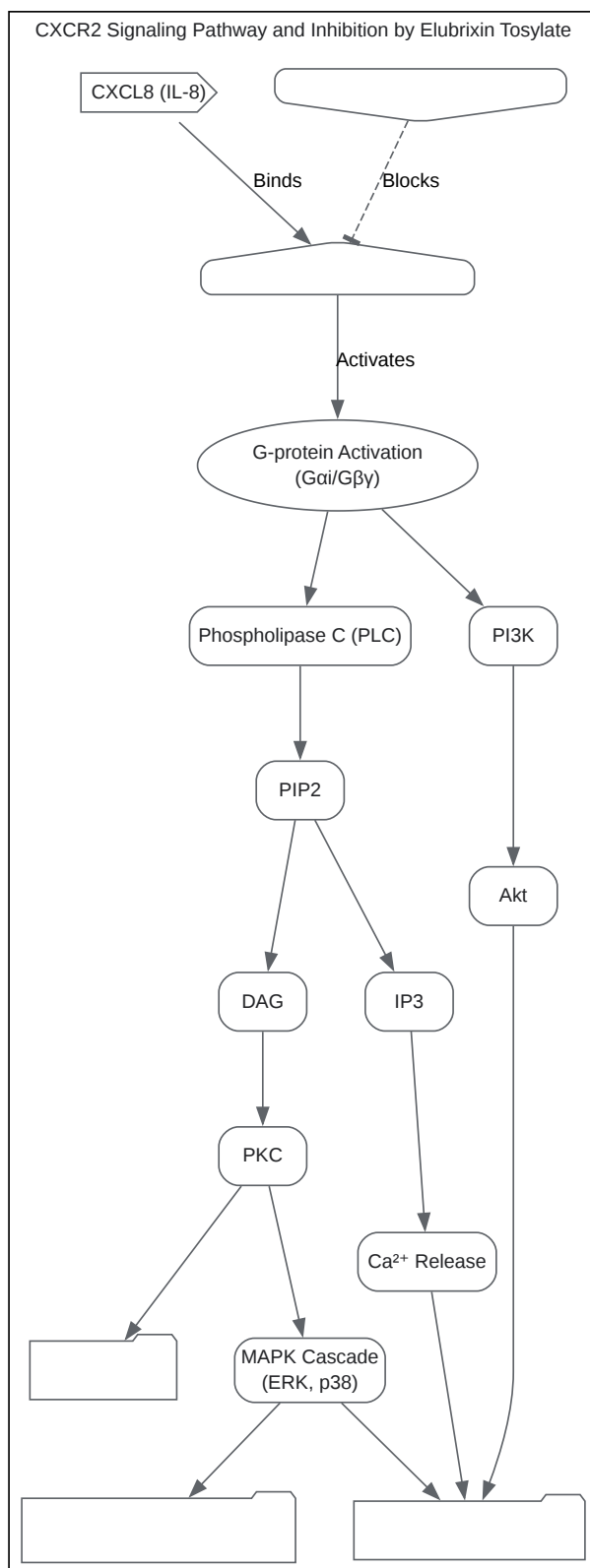
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**Figure 1:** Conceptual synthetic workflow for **Elubrixin tosylate**.

## Mechanism of Action

Elubrixin is a potent, selective, competitive, and reversible antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor primarily expressed on neutrophils and is crucial for their migration to sites of inflammation in response to CXC chemokines such as IL-8 (CXCL8).

By binding to CXCR2, Elubrixin blocks the downstream signaling cascade that leads to neutrophil activation and chemotaxis. This inhibitory effect has been demonstrated by the reduction of neutrophil CD11b upregulation and shape change in response to CXCR2 ligands.



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**Figure 2:** CXCR2 signaling pathway and the inhibitory action of **Elubrixin tosylate**.

## Pharmacological Data

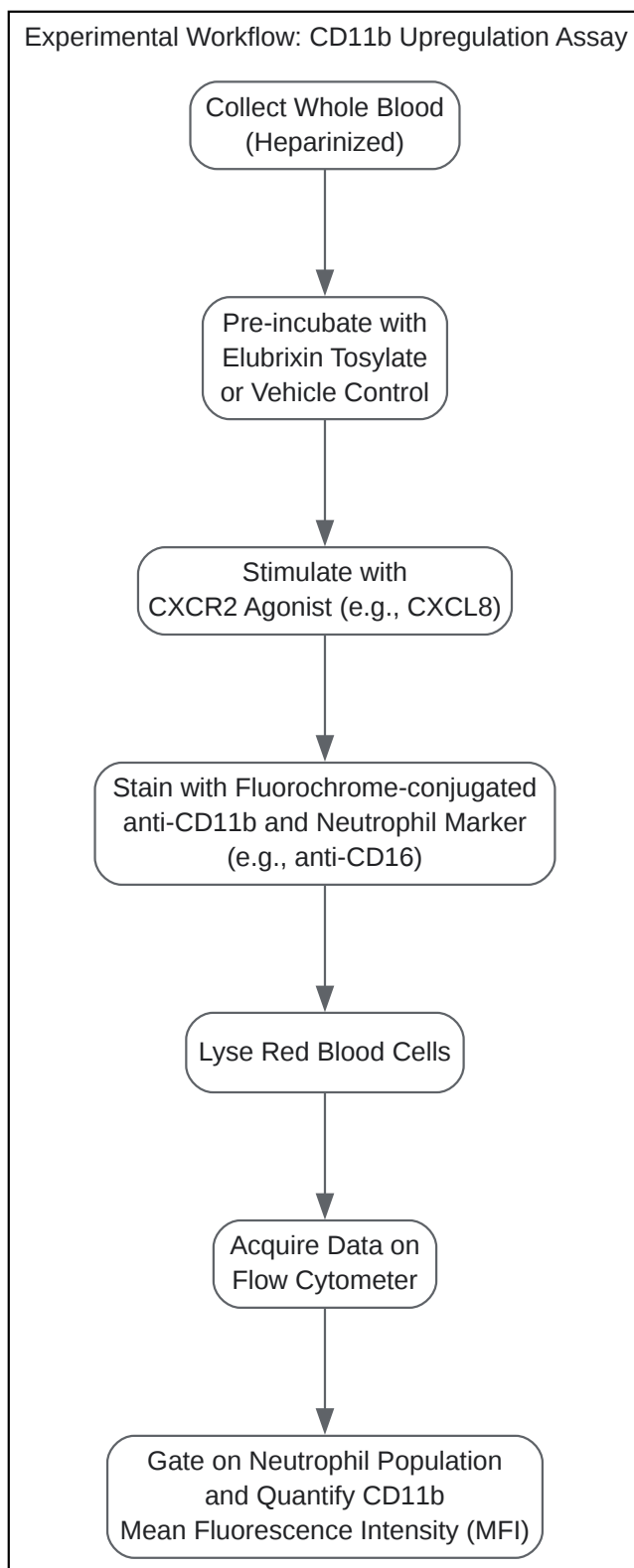
Elubrixin has been shown to inhibit neutrophil activation in a dose-dependent manner. The following table summarizes key in vitro pharmacological data.

Assay	IC50
Neutrophil CD11b Upregulation	260.7 nM
Neutrophil Shape Change	310.5 nM

## Experimental Protocols

### Neutrophil CD11b Upregulation Assay by Flow Cytometry

This protocol is based on methodologies for assessing neutrophil activation in whole blood.



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## References

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